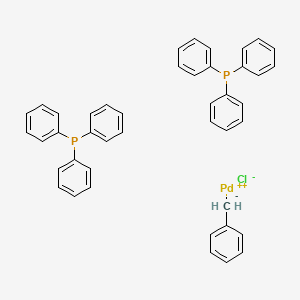
Dspe-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) (Dspe-N3) is a lipid molecule that has gained significant attention in biochemical research. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in the formation of liposomes and nanoparticles for drug delivery systems due to its ability to form stable lipid bilayers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) typically involves the introduction of an azide group to the phosphoethanolamine moiety. This can be achieved through a series of chemical reactions starting from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The azide group is introduced using sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as column chromatography .
化学反应分析
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and the formation of complex molecular structures .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for sensitive biological applications
Major Products
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for various applications, including drug delivery and molecular imaging .
科学研究应用
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of drug delivery systems, particularly liposomes and nanoparticles, for targeted therapy.
Industry: Utilized in the production of functionalized materials for various industrial applications
作用机制
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules. The resulting triazole-linked compounds can interact with specific molecular targets and pathways, depending on the attached functional groups .
相似化合物的比较
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) is unique due to its azide functionality, which allows for click chemistry reactions. Similar compounds include:
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(dibenzocyclooctyne): Contains a dibenzocyclooctyne group for strain-promoted alkyne-azide cycloaddition.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(biotin): Functionalized with biotin for biotin-streptavidin interactions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol): Conjugated with polyethylene glycol for increased solubility and reduced immunogenicity
These compounds share similar lipid structures but differ in their functional groups, which confer distinct properties and applications.
属性
分子式 |
C43H83N4O9P |
|---|---|
分子量 |
831.1 g/mol |
IUPAC 名称 |
[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1 |
InChI 键 |
ZIQJHLAPBLHPFF-RRHRGVEJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


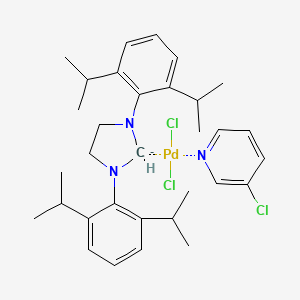
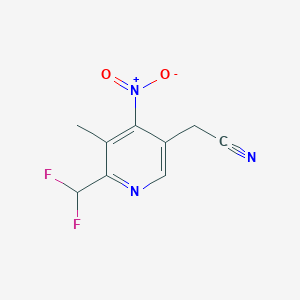
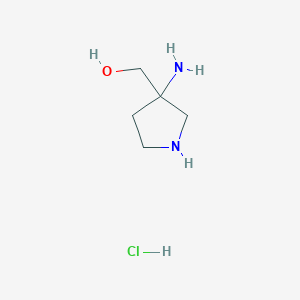
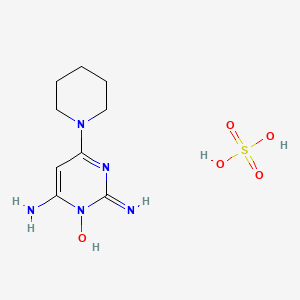

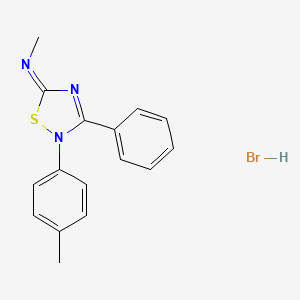
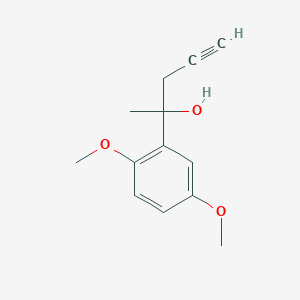
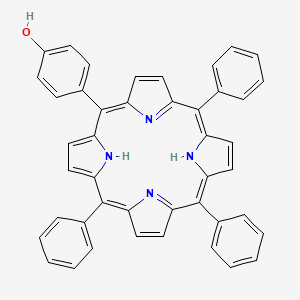

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)


![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
